4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide
Overview
Description
4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide, also known as BDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. In pharmacology, this compound has been studied for its effects on various cellular and molecular targets, such as ion channels and enzymes. In neuroscience, this compound has been investigated for its potential use as a tool to study the function of neurotransmitters and their receptors.
Mechanism of Action
4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide is thought to exert its effects through its interaction with various cellular and molecular targets. For example, this compound has been shown to inhibit the activity of voltage-gated potassium channels, which are important for the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce inflammation in various animal models of inflammation. Additionally, this compound has been shown to have analgesic effects in various animal models of pain.
Advantages and Limitations for Lab Experiments
4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide has several advantages for use in lab experiments. For example, this compound is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it suitable for use in various in vitro and in vivo experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been shown to have relatively low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide. For example, further studies are needed to elucidate the precise mechanism of action of this compound on various cellular and molecular targets. Additionally, further studies are needed to investigate the potential applications of this compound in various disease models, such as cancer and inflammation. Finally, further studies are needed to optimize the synthesis and purification methods for this compound, in order to improve its accessibility and potential applications.
properties
IUPAC Name |
4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrNO4S/c1-28-22-13-8-18(15-23(22)29-2)19(14-17-6-4-3-5-7-17)16-25-30(26,27)21-11-9-20(24)10-12-21/h3-13,15,19,25H,14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOKOOKWSOFDPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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